5-Methylbenzo[b]thiophene (CAS 14315-14-1) is a highly functionalized bicyclic heteroarene featuring a methyl group at the C5 position of the benzothiophene core. For industrial and medicinal chemists, this specific substitution pattern provides a critical balance of electronic enrichment and steric shielding. In procurement, it is primarily sourced as a rigid, sulfur-containing building block for the synthesis of advanced active pharmaceutical ingredients (APIs), such as pan-FGFR inhibitors, as well as planar polycyclic heteroarenes for organic electronic materials. The C5-methyl group not only blocks metabolic oxidation at a highly vulnerable site but also enhances the electron density of the thiophene ring, facilitating highly regioselective C2-lithiation, C-H activation, and cross-coupling reactions [1].
Substituting 5-methylbenzo[b]thiophene with unsubstituted benzo[b]thiophene or bulkier analogs frequently leads to process failures or suboptimal end-product performance. In medicinal chemistry, replacing the 5-methyl group with a hydrogen atom exposes the C5 position to rapid cytochrome P450-mediated metabolic degradation, drastically reducing in vivo half-life. Conversely, substituting it with larger alkyl groups, such as a tert-butyl group, introduces excessive steric hindrance that disrupts critical cation-π interactions in target binding pockets and significantly depresses yields in palladium-catalyzed oxidative coupling steps. Furthermore, switching to oxygen or nitrogen isosteres, such as benzofurans or indoles, alters the polarizability and aromaticity of the core, leading to weaker target affinity and different electronic properties in functional materials[1].
In the synthesis of π-conjugated skeletons via Pd(II)-catalyzed oxidative Heck reactions, the steric and electronic profile of the C5 substituent dictates the coupling efficiency. When subjected to C2-selective oxidative olefination with styrenes, 5-methylbenzo[b]thiophene 1,1-dioxide achieves a 74% isolated yield. In contrast, substituting the methyl group with a bulkier tert-butyl group (5-tert-butylbenzo[b]thiophene 1,1-dioxide) reduces the yield to 60%, while di-substitution (3,5-dimethylbenzo[b]thiophene 1,1-dioxide) drops the yield to 65% due to increased steric clash during the migratory insertion phase [1].
| Evidence Dimension | Isolated yield in Pd-catalyzed oxidative olefination |
| Target Compound Data | 5-Methylbenzo[b]thiophene (74% yield) |
| Comparator Or Baseline | 5-(tert-Butyl)benzo[b]thiophene (60% yield) |
| Quantified Difference | 14% absolute yield increase |
| Conditions | Pd(II)-catalyzed reaction with styrene, 1.2 mL THF, 0.20 mmol scale |
For scale-up manufacturing of functionalized benzothiophenes, selecting the 5-methyl variant ensures significantly higher throughput and lower catalyst waste compared to bulkier alkyl analogs.
The synthesis of planar sulfur-containing polycyclic heteroarenes (PHAs) via metal-catalyzed chelation-assisted tandem cyclization is highly sensitive to the electronic nature of the benzothiophene core. 5-Methylbenzo[b]thiophene demonstrates high reactivity, providing cyclized PHA products in robust yields of 63–68%. When electron-withdrawing halogens are introduced instead (e.g., 5-bromobenzothiophene or 5-chlorobenzothiophene), the electrophilic substitution becomes more difficult, depressing the yields to 56–63%. The electron-donating nature of the 5-methyl group optimally balances the nucleophilicity required for the initial C-H cross-coupling without causing over-oxidation[1].
| Evidence Dimension | Isolated yield of cyclized polycyclic heteroarene |
| Target Compound Data | 5-Methylbenzo[b]thiophene (63–68% yield) |
| Comparator Or Baseline | 5-Bromobenzothiophene / 5-Chlorobenzothiophene (56–63% yield) |
| Quantified Difference | 5-12% higher absolute yield |
| Conditions | [Cp*RhCl2]2 catalyst, AgNTf2 additive, Ag2O oxidant, CH3CN/HOAc solvent, 150 °C |
Procuring the 5-methyl derivative rather than halogenated analogs maximizes step-economy and final yield when constructing complex organic electronic materials.
In the development of irreversible pan-FGFR inhibitors, the benzothiophene core requires precise substitution to maximize both target affinity and metabolic stability. The 7-methoxy-5-methylbenzo[b]thiophene scaffold perfectly fits into the hydrophobic pocket I of FGFR1, forming critical cation-π interactions. Compounds utilizing this specific 5-methylbenzothiophene core achieved sub-nanomolar to low-nanomolar IC50 values (e.g., 0.9 nM for FGFR1). Isosteric replacement with benzofuran or indole cores resulted in significantly lower potency due to altered π-electron density and polarizability, while the 5-methyl group specifically provided improved metabolic stability by blocking oxidative degradation pathways [1].
| Evidence Dimension | Target binding affinity and structural stability |
| Target Compound Data | 5-Methylbenzo[b]thiophene core (Optimal cation-π fit, IC50 = 0.9 nM for FGFR1) |
| Comparator Or Baseline | Benzofuran and Indole cores (Lower potency and weaker π-interactions) |
| Quantified Difference | Sub-nanomolar potency achieved exclusively with the functionalized benzothiophene core |
| Conditions | Biochemical assays against FGFR1-4 proteins and metabolic stability evaluations |
For pharmaceutical procurement, the 5-methylbenzo[b]thiophene building block is strictly required to achieve the necessary pharmacokinetic profile and target affinity in advanced kinase inhibitor pipelines.
Directly leveraging its optimal fit in hydrophobic binding pockets and its metabolic stability (blocked C5 position), making it the preferred building block over benzofurans or indoles in advanced pharmaceutical pipelines [1].
Used in one-pot oxidative tandem cyclizations to produce sulfur-containing PHAs for lipid-droplet-targeted probes and OLED materials, where its electron-donating methyl group ensures higher yields than halogenated analogs [2].
Ideal for Pd-catalyzed oxidative Heck reactions and α-formylations, where the C5-methyl group provides the exact steric and electronic balance needed to maximize C2-coupling yields without the steric hindrance seen in tert-butyl analogs [3].
Irritant